molecular formula C4H10Se2Si B15173136 4,4-Dimethyl-1,2,4-diselenasilolane CAS No. 918904-61-7

4,4-Dimethyl-1,2,4-diselenasilolane

Cat. No.: B15173136
CAS No.: 918904-61-7
M. Wt: 244.15 g/mol
InChI Key: QEORXJITCTYLPD-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,2,4-diselenasilolane is a heterocyclic compound featuring a five-membered ring containing silicon (Si), selenium (Se), and carbon atoms. The structure includes two selenium atoms and one silicon atom within the ring, with methyl groups at the 4,4-positions.

Properties

CAS No.

918904-61-7

Molecular Formula

C4H10Se2Si

Molecular Weight

244.15 g/mol

IUPAC Name

4,4-dimethyl-1,2,4-diselenasilolane

InChI

InChI=1S/C4H10Se2Si/c1-7(2)3-5-6-4-7/h3-4H2,1-2H3

InChI Key

QEORXJITCTYLPD-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C[Se][Se]C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,2,4-diselenasilolane typically involves the reaction of organosilicon compounds with selenium reagents under controlled conditions. One common method includes the reaction of 4,4-dimethyl-1,2,4-trisilolane with selenium in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1,2,4-diselenasilolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diselenides or other selenium-containing derivatives.

    Reduction: Reduction reactions can convert the compound into selenolates or other reduced forms.

    Substitution: The compound can participate in substitution reactions where selenium atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products:

    Oxidation: Diselenides and selenoxides.

    Reduction: Selenolates and selenides.

    Substitution: Various organoselenium derivatives depending on the substituents used.

Scientific Research Applications

4,4-Dimethyl-1,2,4-diselenasilolane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.

    Biology: The compound’s unique properties make it useful in studying selenium’s biological roles and its potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as an antioxidant and its role in preventing oxidative stress-related diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 4,4-Dimethyl-1,2,4-diselenasilolane exerts its effects involves the interaction of selenium atoms with biological molecules. Selenium can form selenoproteins and other selenium-containing compounds that play crucial roles in cellular processes. The compound’s antioxidant properties are attributed to its ability to neutralize reactive oxygen species and protect cells from oxidative damage.

Comparison with Similar Compounds

Limitations of the Provided Evidence

The referenced materials focus on:

  • N-Dde lipoamino acids: Cyclohexane-based compounds with ketone and amide functionalities, unrelated to silolanes .
  • Safety data for cyclohexane derivatives : Regulatory and handling guidelines for Nalpha-1-(4,4-dimethyl-2,6-dioxocyclohex...) .
  • Pharmacological comparisons : Dimethyl fumarate (DMF) vs. interferon β-1a in multiple sclerosis treatment, irrelevant to diselenasilolane chemistry .

Critical Data Gaps :

  • No structural, spectroscopic, or thermodynamic data for this compound.
  • No synthetic methods or stability studies.
  • No peer-reviewed studies on selenium-silicon heterocycles in the provided sources.

Recommendations for Future Research

To address the lack of direct evidence, the following steps are advised:

Theoretical Calculations : Use DFT to predict bond lengths, ring strain, and electronic properties.

Synthetic Exploration: Adapt methods from selenophene or disilolane synthesis, employing selenium sources like Se powder or diselenides.

Characterization : Prioritize NMR (¹H, ¹³C, ⁷⁷Se), X-ray crystallography, and mass spectrometry for structural validation.

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